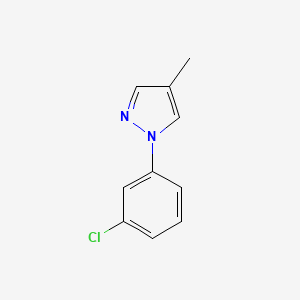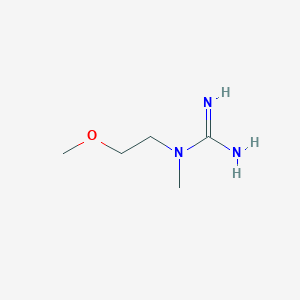
1-(3-chlorophenyl)-4-methyl-1H-pyrazole
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-methyl-1H-pyrazole (CMP) is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen and two oxygen atoms. It is a versatile molecule that is widely used in the synthesis of various compounds and has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been studied extensively in recent years due to its potential therapeutic and pharmacological properties.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications. It has been studied as a potential anticancer agent, as an inhibitor of the enzyme acetylcholinesterase, as an antioxidant, and as an anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of various bacteria and fungi. Additionally, this compound has been studied for its potential to act as a ligand for various receptors, such as the serotonin receptor, and for its potential to modulate the activity of certain enzymes, such as the enzyme cyclooxygenase-2.
Mécanisme D'action
Target of Action
The compound “1-(3-chlorophenyl)-4-methyl-1H-pyrazole” is structurally similar to "m-Chlorophenylpiperazine" , a known agonist of the serotonin (5-HT) receptor subtype 5-HT2C . It selectively binds 5-HT2C over 5-HT1A and 5-HT2 receptors . The 5-HT2C receptor is involved in various physiological processes, including mood regulation, anxiety, and appetite.
Mode of Action
The compound likely interacts with its target, the 5-HT2C receptor, by binding to it and acting as an agonist . This means it can activate the receptor, triggering a series of biochemical reactions inside the cell. The exact nature of these interactions and the resulting changes would need further investigation.
Pharmacokinetics
Based on its structural similarity to m-chlorophenylpiperazine , it might be expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. m-Chlorophenylpiperazine is known to be metabolized in the liver, primarily by the CYP2D6 enzyme . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined experimentally.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-methyl-1H-pyrazole is a versatile molecule that is widely used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, this compound is a relatively unstable molecule, which can make it difficult to store for long periods of time.
Orientations Futures
The potential future directions for research on 1-(3-chlorophenyl)-4-methyl-1H-pyrazole are numerous. One potential direction is to further investigate its potential as an anticancer agent. Additionally, further research could be conducted to investigate its potential as an inhibitor of acetylcholinesterase and its potential to modulate the activity of various enzymes. Furthermore, research could be conducted to investigate its potential to act as a ligand for various receptors, such as the serotonin receptor. Finally, further research could be conducted to investigate its potential to act as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-12-13(7-8)10-4-2-3-9(11)5-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSXKQICBZZDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)




![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)





![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)